molecular formula C20H20O3 B14223510 (2S,3S)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-one CAS No. 569316-27-4

(2S,3S)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-one

Cat. No.: B14223510
CAS No.: 569316-27-4
M. Wt: 308.4 g/mol
InChI Key: CYRAKVPEZNCFQL-OALUTQOASA-N
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Description

(2S,3S)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a dioxaspirodecane ring system with two phenyl groups attached to the second and third carbon atoms. The stereochemistry of the compound is specified by the (2S,3S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-one typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the cyclization of a suitable precursor, such as a diol or a diketone, under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for precise control over reaction parameters and efficient scaling up of the process.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the phenyl rings.

Scientific Research Applications

(2S,3S)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic systems.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which (2S,3S)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-one exerts its effects depends on its interaction with molecular targets. The compound may bind to specific receptors or enzymes, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary based on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-one: The enantiomer of the compound with opposite stereochemistry.

    Spirocyclic ketones: Compounds with similar spirocyclic structures but different substituents.

    Dioxaspiro compounds: A broader class of compounds with the dioxaspiro ring system but varying functional groups.

Uniqueness

(2S,3S)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-one is unique due to its specific stereochemistry and the presence of two phenyl groups, which can significantly influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects and for developing new materials and pharmaceuticals with precise structural requirements.

Properties

CAS No.

569316-27-4

Molecular Formula

C20H20O3

Molecular Weight

308.4 g/mol

IUPAC Name

(2S,3S)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-one

InChI

InChI=1S/C20H20O3/c21-17-11-13-20(14-12-17)22-18(15-7-3-1-4-8-15)19(23-20)16-9-5-2-6-10-16/h1-10,18-19H,11-14H2/t18-,19-/m0/s1

InChI Key

CYRAKVPEZNCFQL-OALUTQOASA-N

Isomeric SMILES

C1CC2(CCC1=O)O[C@H]([C@@H](O2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1CC2(CCC1=O)OC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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